molecular formula C3HBrO2 B179220 Bromopropiolic acid CAS No. 16900-53-1

Bromopropiolic acid

Cat. No. B179220
CAS RN: 16900-53-1
M. Wt: 148.94 g/mol
InChI Key: ZSHNFLCNZCPFAB-UHFFFAOYSA-N
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Description

Bromopropiolic acid, also known as 3-Bromopropionic acid, is a chemical compound with the molecular formula C3HBrO2 . It is used as a quaternization agent in amperometric biosensors and alkylates mercaptans and other sulfur-containing compounds .


Synthesis Analysis

Bromopropiolic acid can be synthesized from propiolic acid . The synthesis involves the addition of AgNO3 and N-bromosuccinimide to a solution of propiolic acid in acetone. The reaction mixture is stirred for 4 hours at room temperature and then diluted with DI water. The product is extracted with DCM .


Molecular Structure Analysis

The molecular weight of Bromopropiolic acid is 152.97 . The molecular structure of Bromopropiolic acid is represented by the linear formula BrCH2CH2COOH .


Chemical Reactions Analysis

Bromopropiolic acid can participate in various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in the presence of AgNO3 to form 3-Bromopropiolic acid .


Physical And Chemical Properties Analysis

Bromopropiolic acid has a molecular weight of 152.97 . It has a melting point of 84-85 °C and a predicted boiling point of 233.8±23.0 °C . The density of Bromopropiolic acid is predicted to be 2.153±0.06 g/cm3 .

Scientific Research Applications

1. Enzymatic Reactions and Mechanisms

Bromopropiolic acid has been studied for its role in enzymatic reactions. The study by de Jong et al. (2004) explores how isomer-specific 3-chloroacrylic acid dehalogenases function in bacterial degradation of certain compounds, highlighting the interaction with 3-bromopropiolate. This study provides insights into novel hydration mechanisms in the tautomerase superfamily, where bromopropiolic acid plays a crucial role (de Jong et al., 2004).

2. Chemical Synthesis

Bromopropiolic acid derivatives, specifically methyl and tert-butyl 3-bromopropiolates, have been the subject of research in chemical synthesis. Leroy (2003) discusses the preparation of these esters, indicating their significance in halogenation and bromination processes, and their role as lachrymators (Leroy, 2003).

3. Material Science and Nanotechnology

Kumar et al. (2012) investigated the use of bromopropiolic acid derivatives in the development of tumor-specific, water-dispersible superparamagnetic iron oxide nanoparticles. These nanoparticles, functionalized with 2-bromo-2-methylpropionic acid, demonstrated potential as MRI contrast agents for cancer detection (Kumar et al., 2012).

4. Catalysis in Organic Reactions

Research by Brücher and Hartung (2011) focused on the oxidative bromination of alkenols and alkenes in the presence of 3-bromopropionic acid. This study underscores the role of bromopropiolic acid in facilitating bromocyclization and the synthesis of complex organic compounds, such as marine natural products (Brücher & Hartung, 2011).

5. Environmental Chemistry

Degenhardt et al. (2011) explored the dissipation of bromopropiolic acid and other herbicides in wetland environments, shedding light on the environmental behavior and fate of these compounds in aquatic ecosystems (Degenhardt et al., 2011).

6. Biochemical and Neurological Studies

Wang et al. (2002) conducted studies on the biochemical changes in the central nervous system of rats exposed to 1-bromopropane, which is closely related to bromopropiolic acid. Their research contributes to understanding the neurotoxic effects of such compounds (Wang et al., 2002).

Safety And Hazards

Bromopropiolic acid is considered hazardous. It can cause severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

3-bromoprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNFLCNZCPFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404677
Record name Bromopropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromopropiolic acid

CAS RN

16900-53-1
Record name Bromopropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
J Leroy - Synthetic communications, 1992 - Taylor & Francis
… It was previously prepared by esterification with methanoYsulfuic acid (6 days)2 of 3-bromopropiolic acid obtained by treatment of the terminal akyne with an alkaline hypobromite …
Number of citations: 52 www.tandfonline.com
C Rav-Acha, L Groisman, I Popilevsky, O Juraev… - pstorage-acs-6854636.s3 …
… The extracts were washed with water, dried and evaporated to give 3-bromopropiolic acid (1.2 g), mp 84-85oC (Lit. 84-86oC (6)), after crystallization from hexane. Bromopropiolic acid (…
SC Wang, MD Person, WH Johnson, CP Whitman - Biochemistry, 2003 - ACS Publications
… The inactivation observed for 3-bromopropiolic acid is due to the covalent modification of Pro-1 of the β-subunit. The results provide evidence for a hydratase activity and set the stage to …
Number of citations: 80 pubs.acs.org
J Mahnke, P Müller, HJ Schulze… - Colloids and Surfaces A …, 1998 - Elsevier
… Then, a solution of 3-bromopropiolic acid (3 g) in MeOH (15 ml) was added … 3-bromopropiolic acid and 1-eicosyne being the key formation step. The synthesis of 3-bromopropiolic acid …
Number of citations: 4 www.sciencedirect.com
DA Tikhomirov, YV Shubina, AV Eremeev - Chemistry of Heterocyclic …, 1984 - Springer
… We studied the interaction of the methyl ester of bromopropiolic acid with aziridines. It was established that the addition of aziridine at the triple bond in methanol occurs …
Number of citations: 2 link.springer.com
H Naito, T Hata, H Urabe - Tetrahedron Letters, 2008 - Elsevier
… Alkylideneimidazolidines of structure 3 1 are conveniently prepared by the conjugate addition of 1,2-diamines 1 to bromopropiolic acid derivatives such as 2 as shown in Scheme 1, …
Number of citations: 15 www.sciencedirect.com
BR Graetz, SD Rychnovsky - Organic letters, 2003 - ACS Publications
… After initial screening of a variety of methods to esterify diol 6 with 3-bromopropiolic acid, it was discovered that 3-bromopropiolic acid decomposed under most standard coupling …
Number of citations: 47 pubs.acs.org
AR Derzhinskii, MV Mavrov, VF Kucherov - … of the Academy of Sciences of …, 1967 - Springer
… From (II) and bromopropiolic acid was obtained the described in [9] monomethyl ester of 4,6,8decatriyne-l,10-dioic acid (Ill), the decarboxylation of which leads to the difficultly …
Number of citations: 2 link.springer.com
CD Heaton, CR Noller - Journal of the American Chemical Society, 1949 - ACS Publications
(6) Spectroscopic Analysis.—Solutions of the five DNPH de-rivatives in chloroform (1 ml. equivalent to 25 micrograms of free hormone) were subjected to analysis in the Beckman quartz …
Number of citations: 14 pubs.acs.org
JH Lange, WT Colwell, DW Henry - Journal of Medicinal …, 1969 - ACS Publications
… prepared by the Cu(I)catalyzed coupling of 3-bromopropiolic acid with phenylacetylene and p-fluorophenylacety lene 10 All of the dienoic acid amides were …
Number of citations: 5 pubs.acs.org

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